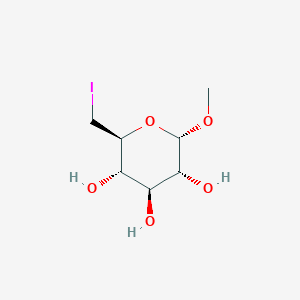
Methyl 6-deoxy-6-iodo-alpha-d-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside is a chemical compound with the molecular formula C7H13IO5. It belongs to the class of glycosides and is derived from glucose. The compound features an iodine atom attached to the sixth carbon of the glucopyranose ring, resulting in its unique structure.
Preparation Methods
Synthetic Routes::
Iodination of Glucose Derivatives:
- Information on large-scale industrial production methods for this specific compound is limited. researchers and pharmaceutical companies may synthesize it in smaller quantities for specific applications.
Chemical Reactions Analysis
Reactions::
Iodination Reaction:
Substitution Reactions:
Oxidation and Reduction Reactions:
- The primary product of the iodination reaction is Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside.
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism by which Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside exerts its effects remains an area of ongoing research.
- Potential molecular targets and pathways involved are yet to be fully elucidated.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
Methyl 6-deoxy-6-iodo-α-D-glucopyranoside is a halogenated sugar derivative that has garnered attention in various biomedical research fields due to its unique structural properties and biological activities. This article provides a comprehensive overview of the compound's biological activity, including its interactions with proteins and enzymes, potential therapeutic applications, and relevant case studies.
Structural Characteristics
Methyl 6-deoxy-6-iodo-α-D-glucopyranoside features an iodine atom at the C6 position of the glucopyranose ring, which significantly influences its chemical reactivity and biological interactions. This modification allows the compound to interact with various biological macromolecules, affecting processes such as cell signaling and metabolism. The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Chemical Formula | C7H13IO5 |
| Molecular Weight | 274.08 g/mol |
| IUPAC Name | Methyl 6-deoxy-6-iodo-α-D-glucopyranoside |
Metabolic Effects
Research indicates that methyl 6-deoxy-6-iodo-α-D-glucopyranoside exhibits significant influence on glucose metabolism. Studies have shown that it can modulate insulin sensitivity and affect glucose uptake in cells. For instance, in insulin-resistant conditions, this compound behaves similarly to other sugars like 3-O-methyl-D-glucose, indicating its potential utility in understanding metabolic disorders such as diabetes.
Interaction with Proteins
The compound has been studied for its binding properties with various proteins involved in carbohydrate metabolism. It interacts with glucose transporters and enzymes critical for metabolic pathways. These interactions are essential for elucidating how modifications to sugar structures can influence biological processes.
Antimicrobial Properties
Methyl 6-deoxy-6-iodo-α-D-glucopyranoside has also been explored for its antimicrobial properties. Its derivatives have shown potential in inhibiting the growth of certain pathogens, making them candidates for further development as antimicrobial agents.
Case Studies
-
Insulin Sensitivity Study :
- A study comparing the effects of methyl 6-deoxy-6-iodo-α-D-glucopyranoside with other sugars demonstrated that it could enhance insulin sensitivity in muscle cells under certain conditions. This finding suggests its potential role in managing insulin resistance.
-
Antimicrobial Evaluation :
- Research evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects, particularly against Gram-positive bacteria, highlighting its potential application in treating infections.
Synthesis Methods
Various synthetic routes have been developed to produce methyl 6-deoxy-6-iodo-α-D-glucopyranoside, allowing researchers to tailor the synthesis based on specific needs and desired purity levels. Common methods include:
- Direct Halogenation : Utilizing iodine reagents to introduce the iodine atom at the C6 position.
- Protective Group Strategies : Employing protecting groups during synthesis to enhance selectivity and yield.
Properties
Molecular Formula |
C7H13IO5 |
|---|---|
Molecular Weight |
304.08 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-2-(iodomethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H13IO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1 |
InChI Key |
MAZXJZHWRBSRKM-ZFYZTMLRSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CI)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CI)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















